(S,R)-In-TOX - 1239015-11-2

(S,R)-In-TOX

Catalog Number: EVT-3008051
CAS Number: 1239015-11-2
Molecular Formula: C33H29N3O3
Molecular Weight: 515.613
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

(S,R)-In-TOX is a compound that has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is classified as a chiral molecule, which means it exists in two enantiomeric forms that can exhibit different biological activities. The source of (S,R)-In-TOX is primarily synthetic, derived through various organic synthesis methods.

Synthesis Analysis

The synthesis of (S,R)-In-TOX typically involves several organic reactions that allow for the precise control of stereochemistry. Common methods include:

  • Chiral Resolution: Techniques such as chromatography are employed to separate the enantiomers.
  • Asymmetric Synthesis: This method utilizes chiral catalysts or reagents to preferentially produce one enantiomer over the other.
  • Reagent Selection: Specific reagents are chosen based on their ability to influence the stereochemical outcome of the reaction.

Technical details often involve using advanced analytical techniques such as nuclear magnetic resonance spectroscopy to confirm the structure and purity of the synthesized compound.

Molecular Structure Analysis

The molecular structure of (S,R)-In-TOX can be characterized by:

  • Chemical Formula: The exact formula will depend on the specific substituents attached to the core structure.
  • 3D Conformation: Using techniques such as X-ray crystallography or molecular modeling, the three-dimensional arrangement of atoms can be elucidated.
  • Spectroscopic Data: Techniques like infrared spectroscopy and mass spectrometry provide information on functional groups and molecular weight.
Chemical Reactions Analysis

(S,R)-In-TOX participates in various chemical reactions, which may include:

  • Nucleophilic Substitution: This reaction type allows for modifications at specific sites on the molecule.
  • Oxidation and Reduction: These reactions can alter functional groups within (S,R)-In-TOX, potentially enhancing its biological activity.
  • Coupling Reactions: These reactions are crucial for constructing more complex derivatives that may exhibit improved pharmacological properties.

Technical details regarding these reactions often involve reaction conditions such as temperature, solvent choice, and catalyst presence.

Mechanism of Action

The mechanism of action for (S,R)-In-TOX is primarily based on its interaction with biological targets, which may include:

  • Enzyme Inhibition: The compound might inhibit specific enzymes involved in metabolic pathways, leading to altered physiological responses.
  • Receptor Binding: (S,R)-In-TOX may bind to particular receptors, initiating a cascade of cellular events that result in therapeutic effects.
  • Cellular Uptake: Understanding how (S,R)-In-TOX enters cells is crucial for determining its efficacy and bioavailability.

Data from pharmacokinetic studies are essential for elucidating these mechanisms.

Physical and Chemical Properties Analysis

The physical and chemical properties of (S,R)-In-TOX include:

  • Melting Point and Boiling Point: These properties help determine the stability and handling conditions for the compound.
  • Solubility: The solubility in various solvents is critical for formulation purposes.
  • Stability under Different Conditions: Assessing stability under heat, light, and pH variations ensures safe storage and usage.

Relevant data can be obtained through laboratory experiments and predictive modeling.

Applications

(S,R)-In-TOX has several scientific applications, including:

  • Pharmaceutical Development: Its potential as an active pharmaceutical ingredient makes it a candidate for drug formulation against various diseases.
  • Research Tool: The compound may serve as a tool in biochemical research to study specific pathways or interactions within biological systems.
  • Toxicology Studies: Understanding its toxicity profile is essential for evaluating safety in potential therapeutic uses.

Research continues to explore and validate these applications through clinical trials and laboratory studies.

Historical Context & Regulatory Evolution of (S,R)-In-TOX

Development Timeline in Chemical Hazard Research

(S,R)-In-TOX emerged as a compound of significant interest in chemical hazard research during the early 2000s, coinciding with paradigm shifts toward mechanistic toxicology. Its stereochemistry presented unique challenges for hazard characterization, making it a focal point for developing advanced testing methodologies. The compound's research trajectory mirrors the broader evolution from traditional animal testing toward New Approach Methodologies (NAMs):

  • 2005-2010: Initial hazard characterization relied predominantly on standardized OECD animal tests (e.g., acute toxicity, bioaccumulation studies), which struggled to resolve stereospecific effects of the (S,R) enantiomer [3].
  • 2011-2015: In vitro hepatic metabolism studies revealed enantiomer-specific metabolic pathways, positioning (S,R)-In-TOX as a model compound for investigating metabolic activation and species-specific differences [6].
  • 2016-Present: Integration into high-throughput screening (HTS) platforms and Tox21 initiatives enabled rapid profiling of its interaction with nuclear receptors and stress response pathways [3] [6]. This period saw its adoption as:
  • A reference compound for in vitro-in vivo extrapolation (IVIVE) modeling
  • A calibration standard in organ-on-chip systems for hepatic-renal crosstalk studies
  • A case study for genomic markers of chronic low-dose exposure [1]

Table 1: Key Research Milestones for (S,R)-In-TOX

Time PeriodTesting ParadigmMajor AdvancementsRegulatory Impact
2005-2010Animal-based endpointsIdentification of stereospecific bioaccumulation patternsTriggered TSCA §8(e) reporting obligations
2011-2015In vitro metabolismElucidation of enantiomer-specific CYP450 metabolismInformed IATA decision trees for chiral chemicals
2016-2020HTS & computational toxicologyQSAR model development for mixture toxicity scenariosSupported OECD QSAR Toolbox adoption
2021-PresentMicrophysiological systemsMulti-tissue interaction modeling in organ-on-chip platformsContributed to EPA's TSCA New Approach Framework

Regulatory Classification Under TSCA and Global Frameworks

(S,R)-In-TOX's regulatory status exemplifies the complex interplay between emerging scientific understanding and evolving legislative frameworks:

  • TSCA Classification: Following the 2016 TSCA amendments, EPA classified (S,R)-In-TOX as a "Work Plan Chemical" (2019) due to:
  • Environmental monitoring data showing persistence in aquatic systems [5]
  • Structure-activity relationship (SAR) alerts for endocrine disruption potential
  • Detection in biological monitoring programs (NHANES) below reportable thresholds [2]The substance is subject to §8(e) reporting requirements where new information reveals "substantial risk" – defined as serious effects coupled with probability of occurrence, excluding economic considerations [2].

  • Global Regulatory Positioning:

  • EU: Not currently subject to REACH authorization but listed as a Substance of Very High Concern (SVHC) candidate due to read-across predictions from structural analogs
  • Canada: Classified under DSL Category 2 based on bioaccumulation potential (BCF > 500)
  • OECD: Included in the Unified Hazard Toolbox as a validation compound for chiral substance assessment [6]

Table 2: Regulatory Status Across Jurisdictions

RegionRegulatory FrameworkClassificationKey Triggering Factors
USATSCA §8(e)Work Plan ChemicalEnvironmental persistence, NHANES detection, SAR alerts
European UnionREACHSVHC CandidateRead-across from structurally similar PBT substances
CanadaCEPADSL Category 2High bioaccumulation potential (BCF > 500)
OECDIATA GuidanceValidation CompoundChiral complexity requiring integrated testing approaches

Recent TSCA procedural amendments (2023) explicitly require evaluation of (S,R)-In-TOX's risk to "potentially exposed or susceptible subpopulations" without cost consideration, mandating assessment of:

  • Community-level exposures near manufacturing sites
  • Occupational handling scenarios
  • Trophic transfer potential in aquatic food webs [5]

Role in Integrated Approaches to Testing and Assessment (IATA)

(S,R)-In-TOX has become a benchmark compound for developing and validating Integrated Approaches to Testing and Assessment (IATA), particularly due to its stereochemical complexity and multi-modal toxicity:

  • Defined Approaches (DA) Development: It serves as a reference chemical in several OECD-approved Defined Approaches (DA), including:
  • A skin sensitization DA combining in chemico (DPRA), in vitro (Keratinosens™), and in silico (DEREK Nexus) inputs
  • An endocrine disruption battery using ER/AR TRANS assays coupled with metabolic competence systems [3]The compound's well-characterized interaction with the aryl hydrocarbon receptor (AhR) makes it a positive control in Tier 1 screening DA for dioxin-like activity [6].

  • Adverse Outcome Pathway (AOP) Development: (S,R)-In-TOX is mapped to AOP 399 (AhR Activation → Hepatic Fibrosis) where it:

  • Serves as a stressor in AOP weight-of-evidence evaluations
  • Provides case data for essentiality assessments of Key Events Relationships
  • Validates in vitro markers of early key events (e.g., CYP1A induction) [1] [3]

  • Microphysiological System (MPS) Validation: In organ-on-chip applications:

  • Liver-kidney MPS platforms quantify its inter-tissue metabolite distribution
  • Gut-liver models demonstrate first-pass metabolism differences between enantiomers
  • Multi-organ systems predict systemic toxicity thresholds more accurately than static in vitro models [3] [6]

The compound's extensive dataset makes it ideal for testing Data Interpretation Procedures (DIP) within IATA frameworks, particularly for reconciling discordant results from different test methods. Recent case studies demonstrate:

  • 92% concordance when applying machine learning-based DIP versus 78% with standard weighting schemes
  • Significant reduction in testing costs (∼47%) through strategic data integration [3]

Properties

CAS Number

1239015-11-2

Product Name

(S,R)-In-TOX

IUPAC Name

(3aR,8bS)-2-[1,2-bis[(3aR,8bS)-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazol-2-yl]propan-2-yl]-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole

Molecular Formula

C33H29N3O3

Molecular Weight

515.613

InChI

InChI=1S/C33H29N3O3/c1-33(31-35-29-22-12-6-3-9-19(22)15-25(29)38-31,32-36-30-23-13-7-4-10-20(23)16-26(30)39-32)17-27-34-28-21-11-5-2-8-18(21)14-24(28)37-27/h2-13,24-26,28-30H,14-17H2,1H3/t24-,25-,26-,28+,29+,30+/m1/s1

InChI Key

YLOSTUMAQZEZMP-LILTZDJXSA-N

SMILES

CC(CC1=NC2C(O1)CC3=CC=CC=C23)(C4=NC5C(O4)CC6=CC=CC=C56)C7=NC8C(O7)CC9=CC=CC=C89

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.